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molecular formula C10H10ClN3 B8386287 2-Phenyl-4-chloromethyl-5-methyl-1,2,3-triazole

2-Phenyl-4-chloromethyl-5-methyl-1,2,3-triazole

Cat. No. B8386287
M. Wt: 207.66 g/mol
InChI Key: WVOPQDMPUYOHPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06642234B1

Procedure details

5.0 g of (5-methyl-2-phenyl-1,2,3-triazol4-yl)methan-1-ol was dissolved in 35 ml of dichloromethane, then 6.3 g of thionyl chloride was added dropwise thereto under cooling with ice. After stirring for 1 hour at room temperature, 100 ml of water was added. The resulting solution was made alkaline with 8 g of potassium carbonate, then extracted with chloroform. The organic phase was washed with water and a saturated salt solution, then dried over anhydrous sodium sulfate. After the solvent was distilled off, 5.2 g of the aimed compound was obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
8 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]([CH2:13]O)=[N:4][N:5]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[N:6]=1.S(Cl)([Cl:17])=O.O.C(=O)([O-])[O-].[K+].[K+]>ClCCl>[Cl:17][CH2:13][C:3]1[C:2]([CH3:1])=[N:6][N:5]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[N:4]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC=1C(=NN(N1)C1=CC=CC=C1)CO
Name
Quantity
35 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
6.3 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
The organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated salt solution, then dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
After the solvent was distilled off

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClCC1=NN(N=C1C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: CALCULATEDPERCENTYIELD 94.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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